molecular formula C10H12N2O B14878271 5-(Piperidin-1-yl)furan-2-carbonitrile

5-(Piperidin-1-yl)furan-2-carbonitrile

Cat. No.: B14878271
M. Wt: 176.21 g/mol
InChI Key: WBQBHHUNUARFGV-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)furan-2-carbonitrile is a heterocyclic compound featuring a furan ring substituted at the 5-position with a piperidinyl group and a nitrile functional group at the 2-position.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-piperidin-1-ylfuran-2-carbonitrile

InChI

InChI=1S/C10H12N2O/c11-8-9-4-5-10(13-9)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2

InChI Key

WBQBHHUNUARFGV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)furan-2-carbonitrile typically involves the reaction of furan-2-carbonitrile with piperidine under specific conditions. One common method includes:

    Starting Materials: Furan-2-carbonitrile and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The furan-2-carbonitrile is dissolved in DMF, and piperidine is added along with potassium carbonate. The mixture is heated to around 100°C for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)furan-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 5-(Piperidin-1-yl)furan-2-amine.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Piperidin-1-yl)furan-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)furan-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperidine group can enhance the compound’s binding affinity to biological targets, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Substituents on the furan ring significantly influence electronic properties and reactivity. The table below compares key analogues:

Compound Name Substituent Electronic Effect Key Applications/Properties References
5-(Piperidin-1-yl)furan-2-carbonitrile Piperidinyl (N-containing) Electron-donating Potential bioactive intermediates
5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile Fluorenylidene Conjugated π-system PLEDs, anticorrosive nanocomposites
5-(Trifluoromethyl)furan-2-carbonitrile CF₃ Electron-withdrawing Materials science, fluorinated building blocks
5-(4-Bromophenyl)furan-2-carbonitrile Bromophenyl Electron-withdrawing Cross-coupling synthetic intermediates
Furan-2-carbonitrile (parent compound) H Neutral Precursor for tetrazole synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, bromophenyl) reduce electron density, favoring electrophilic reactions at substituted positions .
  • Conjugated systems (e.g., fluorenylidene) extend π-electron delocalization, enabling applications in optoelectronic materials .

Crystallographic and Physical Properties

Crystal data for 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile (monoclinic system, P2₁/n space group, a = 15.899 Å, b = 5.6109 Å, c = 15.664 Å, β = 103.69°) reveal a planar fluorenylidene group conjugated with the furan ring, stabilizing the crystal lattice via π-π interactions .

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